molecular formula C15H14FNO4S B2967370 (2S)-2-(2-Fluorobenzenesulfonamido)-3-phenylpropanoic acid CAS No. 1212370-86-9

(2S)-2-(2-Fluorobenzenesulfonamido)-3-phenylpropanoic acid

Cat. No.: B2967370
CAS No.: 1212370-86-9
M. Wt: 323.34
InChI Key: KTMGPIGNLAPLER-ZDUSSCGKSA-N
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Description

(2S)-2-(2-Fluorobenzenesulfonamido)-3-phenylpropanoic acid is an organic compound that belongs to the class of sulfonamides This compound is characterized by the presence of a fluorobenzene sulfonamide group attached to a phenylpropanoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-(2-Fluorobenzenesulfonamido)-3-phenylpropanoic acid typically involves the following steps:

    Formation of the Fluorobenzene Sulfonamide Intermediate: This step involves the reaction of 2-fluorobenzenesulfonyl chloride with an appropriate amine to form the sulfonamide intermediate.

    Coupling with Phenylpropanoic Acid: The sulfonamide intermediate is then coupled with (S)-3-phenylpropanoic acid using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and purification methods, is crucial to achieve high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(2S)-2-(2-Fluorobenzenesulfonamido)-3-phenylpropanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonamide group to an amine.

    Substitution: The fluorine atom on the benzene ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be employed.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted benzene derivatives.

Scientific Research Applications

(2S)-2-(2-Fluorobenzenesulfonamido)-3-phenylpropanoic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (2S)-2-(2-Fluorobenzenesulfonamido)-3-phenylpropanoic acid involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to bind to enzymes or receptors and inhibit their activity. This interaction can disrupt normal biochemical pathways, leading to the desired therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • (2S)-2-(2-Chlorobenzenesulfonamido)-3-phenylpropanoic acid
  • (2S)-2-(2-Bromobenzenesulfonamido)-3-phenylpropanoic acid
  • (2S)-2-(2-Iodobenzenesulfonamido)-3-phenylpropanoic acid

Uniqueness

(2S)-2-(2-Fluorobenzenesulfonamido)-3-phenylpropanoic acid is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to form hydrogen bonds, making it a valuable compound in various research applications.

Properties

IUPAC Name

(2S)-2-[(2-fluorophenyl)sulfonylamino]-3-phenylpropanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14FNO4S/c16-12-8-4-5-9-14(12)22(20,21)17-13(15(18)19)10-11-6-2-1-3-7-11/h1-9,13,17H,10H2,(H,18,19)/t13-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTMGPIGNLAPLER-ZDUSSCGKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(C(=O)O)NS(=O)(=O)C2=CC=CC=C2F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C[C@@H](C(=O)O)NS(=O)(=O)C2=CC=CC=C2F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14FNO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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